Landiolol

Descripción general

Descripción

Landiolol es un antagonista del receptor beta-1 adrenérgico de acción ultracorta y altamente selectivo. Se utiliza principalmente para el control rápido de la frecuencia ventricular en casos de taquicardia supraventricular, fibrilación auricular y aleteo auricular. This compound es conocido por su rápida aparición y corta duración de acción, lo que lo hace particularmente útil en entornos agudos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clorhidrato de landiolol se puede sintetizar utilizando un método de catálisis de transferencia de fase. El proceso implica la reacción del ácido propanoico para hidroxibenceno con (2,2-dimetil-1,3-dioxolan-4S)-cloruro de metilo en presencia de hidróxido de potasio, carbonato de potasio anhidro y bromuro de tetra-n-butilamonio. La reacción se lleva a cabo a una temperatura de 115-120 °C durante 7-8 horas .

Métodos de producción industrial: La producción industrial de clorhidrato de this compound implica el uso de materias primas baratas y fácilmente disponibles. El proceso está diseñado para ser respetuoso con el medio ambiente, con alta estabilidad y repetibilidad. El producto final se obtiene mediante un método de formación de sales de solución saturada de cloruro de amonio / solución diluida de ácido clorhídrico .

Análisis De Reacciones Químicas

Tipos de reacciones: Landiolol experimenta varias reacciones químicas, incluida la hidrólisis y la esterificación. Se hidroliza rápidamente a una forma inactiva por carboxilesterasa en el hígado y pseudocolinesterasa en el plasma .

Reactivos y condiciones comunes: La hidrólisis de this compound implica el uso de carboxilesterasa y pseudocolinesterasa. Las condiciones de reacción son típicamente fisiológicas, ocurriendo en el hígado y el plasma .

Productos principales formados: El principal producto formado por la hidrólisis de this compound es un metabolito inactivo, que se elimina rápidamente del cuerpo .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Landiolol is characterized by its short half-life , high cardioselectivity , and minimal impact on blood pressure. It has been shown to be significantly more potent than esmolol, with an 8- to 12-fold increase in beta-blocking activity, making it particularly effective in acute settings where rapid heart rate control is necessary .

Management of Arrhythmias

This compound has been primarily utilized for the management of various arrhythmias, including:

- Supraventricular Tachycardia : this compound provides rapid control of heart rate in patients experiencing non-compensatory supraventricular tachycardia .

- Atrial Fibrillation/Flutter : It is effective in controlling ventricular rates during atrial fibrillation or flutter, particularly in perioperative settings .

- Ventricular Tachycardia/Fibrillation : The compound has shown promise in managing these critical conditions, enhancing patient outcomes during emergencies .

Postoperative Atrial Fibrillation Prevention

Clinical trials have demonstrated this compound's efficacy in preventing postoperative atrial fibrillation, a common complication following cardiac and thoracic surgeries. Its use has been associated with a reduction in the incidence of this arrhythmia compared to traditional beta-blockers .

Critical Care Settings

In intensive care units (ICUs), this compound has been applied for rapid heart rate control in critically ill patients. Studies indicate that it is safe and effective, with no significant adverse effects on blood pressure noted during administration .

Emerging Therapeutic Potential

Beyond its established applications in cardiology, this compound is being investigated for additional therapeutic roles:

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory and antioxidative properties. These effects could extend its utility beyond cardiac care into areas such as sepsis management and other inflammatory conditions .

Analgesic Properties

Preliminary studies indicate this compound might have analgesic effects, potentially offering benefits in pain management protocols, particularly in postoperative settings .

Anticancer Potential

There are emerging studies exploring the potential anticancer effects of this compound, although this area requires further investigation to substantiate these claims and understand the underlying mechanisms .

Case Studies and Clinical Trials

A variety of clinical studies have been conducted to evaluate the effectiveness and safety of this compound:

Conclusion and Future Directions

The applications of this compound extend well beyond traditional beta-blocker uses, showcasing its potential in managing arrhythmias, preventing postoperative complications, and possibly addressing inflammatory conditions and pain management. Continued research is essential to fully elucidate its mechanisms and optimize dosing strategies for various patient populations.

Mecanismo De Acción

Landiolol ejerce sus efectos bloqueando selectivamente los receptores beta-1 adrenérgicos en el corazón. Este bloqueo inhibe los efectos cronotrópicos positivos de las catecolaminas como la adrenalina y la noradrenalina, lo que lleva a una reducción de la frecuencia cardíaca. La duración ultracorta de acción del fármaco se debe a su rápida hidrólisis por carboxilesterasa y pseudocolinesterasa .

Comparación Con Compuestos Similares

Landiolol a menudo se compara con esmolol, otro antagonista del receptor beta-1 adrenérgico de acción corta. This compound tiene una mayor selectividad para los receptores beta-1 y una vida media más corta en comparación con esmolol. Además, this compound no exhibe actividad de farmacochaperonización, lo que puede conducir a efectos de rebote al suspender el fármaco .

Compuestos similares:- Esmolol

- Metoprolol

- Atenolol

Las propiedades únicas de this compound, como su duración ultracorta de acción y su alta selectividad para los receptores beta-1, lo convierten en una adición valiosa al manejo farmacológico de las afecciones cardíacas agudas .

Actividad Biológica

Landiolol is an ultra-short-acting, highly selective beta-1 adrenergic receptor blocker that has gained attention for its potential therapeutic applications in various cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound primarily exerts its effects through selective inhibition of beta-1 adrenergic receptors. This selectivity is crucial as it minimizes side effects associated with beta-2 blockade, such as bronchoconstriction. The compound's rapid onset and short duration of action make it particularly useful in acute settings.

Key Mechanisms:

- Positive Inotropic Effect: this compound can enhance the inotropic response to catecholamines in patients with left ventricular dysfunction. By reducing negative cooperativity at beta-1 receptors, it shifts the receptor response curve positively, improving cardiac contractility without significantly increasing heart rate .

- Antioxidative Properties: Recent studies indicate that this compound scavenges free radicals, suggesting potential antioxidative and anti-inflammatory effects. It has demonstrated dose-dependent scavenging activity against multiple free radical species, which may contribute to its cardioprotective effects .

- Cytokine Modulation: In preclinical models, this compound has been shown to decrease levels of pro-inflammatory cytokines like TNF-alpha and IL-6, indicating a possible role in managing systemic inflammation .

Clinical Efficacy

This compound has been evaluated in various clinical contexts, particularly in managing tachycardia associated with septic shock and postoperative arrhythmias.

Case Studies and Trials

-

Septic Shock Management:

- A multicenter trial involving 126 patients assessed the efficacy of this compound in patients with septic shock requiring prolonged vasopressor support. The study was halted early due to concerns about potential harm; however, it highlighted the drug's ability to reduce heart rate without increasing vasopressor requirements .

- Another study demonstrated that this compound effectively reduced heart rates in septic shock patients while maintaining hemodynamic stability .

- Postoperative Atrial Fibrillation:

- Electrical Storm Management:

Safety Profile

This compound is generally well-tolerated, with a low incidence of adverse effects. Studies indicate that it does not exhibit significant proarrhythmic potential or intrinsic sympathomimetic activity. In trials assessing its use alongside standard care for tachycardia in septic shock, there were no notable differences in adverse events between treatment groups .

Summary Table of Key Findings

Propiedades

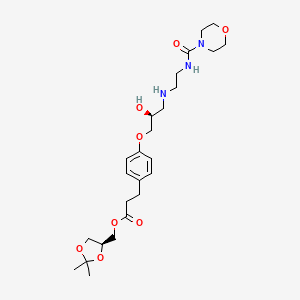

IUPAC Name |

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDSZGFJQKSLLH-RBBKRZOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158026 | |

| Record name | Landiolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133242-30-5 | |

| Record name | Landiolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133242-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Landiolol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133242305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Landiolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Landiolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Landiolol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62NWQ924LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of landiolol?

A1: this compound exerts its effects by selectively binding to β1-adrenergic receptors, primarily located in the heart. [] This binding competitively antagonizes the effects of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility. []

Q2: How does this compound's high cardioselectivity impact its clinical use?

A2: this compound's high selectivity for β1-receptors over β2-receptors (β1/β2 ratio of 255:1) results in a rapid heart rate reduction with minimal effects on blood pressure compared to less selective β-blockers like esmolol. [, ] This makes it particularly valuable in critically ill patients where significant blood pressure changes could be detrimental.

Q3: How does this compound affect myocardial energy metabolism during ischemia-reperfusion injury?

A3: In rat models of ischemia-reperfusion injury, high concentrations of this compound (300 µmol/L) have been shown to preserve myocardial adenosine triphosphate content and limit the increase in inorganic phosphate. [] This suggests a protective effect on myocardial energy metabolism during ischemia-reperfusion.

Q4: Does this compound affect seizure activity during electroconvulsive therapy?

A4: Studies have shown that this compound, even at high doses, does not significantly alter motor or electroencephalogram seizure duration during electroconvulsive therapy. [] It effectively blunts the hyperdynamic responses, such as tachycardia and hypertension, without interfering with the therapeutic seizure activity.

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: The molecular formula of this compound hydrochloride is C18H32N2O6 · HCl, and its molecular weight is 412.9 g/mol.

Q6: Are there specific material compatibility concerns when administering this compound intravenously?

A6: While specific material compatibility data is limited in the provided research, this compound is typically administered intravenously. As with any intravenous medication, compatibility with the specific infusion set and solution being used should be confirmed.

Q7: What is the elimination half-life of this compound, and how does it compare to other β-blockers?

A7: this compound has an extremely short elimination half-life of approximately 4 minutes. [, ] This is significantly shorter than other commonly used β-blockers like esmolol (half-life of 9 minutes) or metoprolol (half-life of 3–7 hours), contributing to its rapid onset and offset of action. []

Q8: How is this compound metabolized in the body?

A8: this compound is rapidly hydrolyzed by esterases in the blood, primarily by cholinesterase, into its inactive metabolite. [] This rapid metabolism contributes to its ultra-short duration of action.

Q9: Has this compound been shown to be effective in managing atrial fibrillation in preclinical models?

A9: Research in a rat model of myocardial infarction demonstrated that early intravenous this compound administration was associated with a significant reduction in the incidence of atrial fibrillation compared to a control group. [] This suggests that this compound may have potential as a prophylactic agent for atrial fibrillation following myocardial infarction.

Q10: What evidence supports the use of this compound in managing electrical storm?

A10: In a study involving patients with electrical storm refractory to class III antiarrhythmic drugs, this compound successfully terminated the electrical storm in 79% of the patients. [] This suggests a potential role for this compound in managing difficult-to-treat electrical storms.

Q11: Are there ongoing research efforts exploring alternative routes of this compound administration?

A11: While this compound is primarily administered intravenously, future research could investigate alternative delivery routes like oral or subcutaneous administration to enhance patient comfort and potentially expand its clinical applications.

Q12: What analytical techniques are commonly employed to measure this compound concentrations in biological samples?

A12: Liquid chromatography coupled with mass spectrometry (LC/MS/MS) is a highly sensitive and specific analytical technique frequently used to quantify this compound concentrations in plasma or serum samples. [] This method allows for accurate measurement of the drug even at very low concentrations, which is crucial for pharmacokinetic studies.

Q13: When was this compound first approved for clinical use, and for what indication?

A13: this compound hydrochloride was first approved in Japan in 1995 for the treatment of intraoperative tachyarrhythmias. [] Its use has since expanded to include various other indications, particularly in critical care settings.

Q14: Are there any emerging applications of this compound outside of its traditional cardiovascular indications?

A14: Researchers are actively exploring this compound's potential in areas such as: * Sepsis: Investigating its potential to attenuate the harmful effects of adrenergic stress in septic shock. []* Pediatric Critical Care: Examining its role in stabilizing hemodynamics in critically ill children. []* Organ Protection: Studying its ability to protect vital organs like the kidneys during periods of ischemia or inflammation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.